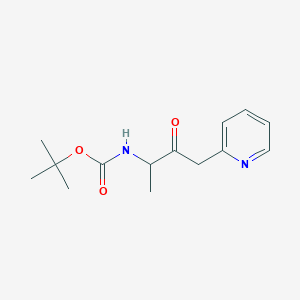

Tert-butyl 3-oxo-4-(pyridin-2-yl)butan-2-ylcarbamate

Description

Properties

Molecular Formula |

C14H20N2O3 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

tert-butyl N-(3-oxo-4-pyridin-2-ylbutan-2-yl)carbamate |

InChI |

InChI=1S/C14H20N2O3/c1-10(16-13(18)19-14(2,3)4)12(17)9-11-7-5-6-8-15-11/h5-8,10H,9H2,1-4H3,(H,16,18) |

InChI Key |

AAHHPTTZZSIERI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)CC1=CC=CC=N1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Boc Anhydride Condensation

A common method involves reacting the amine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. For example:

-

Reagents : Boc₂O (1.5 equiv), triethylamine (TEA, 2.0 equiv), dichloromethane (DCM).

-

Procedure : The amine (e.g., 3-amino-4-(pyridin-2-yl)butan-2-one) is dissolved in DCM at 0°C, followed by dropwise addition of Boc₂O and TEA. The reaction proceeds at room temperature for 2–4 hours, yielding the Boc-protected intermediate with >85% efficiency.

Alternative Bases and Solvents

-

Bases : 4-Dimethylaminopyridine (DMAP) or sodium bicarbonate can replace TEA, though reaction rates may vary.

-

Solvents : Tetrahydrofuran (THF) or acetonitrile (ACN) are alternatives to DCM, with THF providing higher solubility for polar intermediates.

Nucleophilic Substitution for Pyridine Incorporation

The pyridin-2-yl group is introduced via nucleophilic substitution or coupling reactions.

Aldol Condensation

A ketone precursor (e.g., tert-butyl 3-oxobutan-2-ylcarbamate) reacts with 2-pyridinecarboxaldehyde under basic conditions:

Suzuki-Miyaura Coupling

For advanced functionalization, palladium-catalyzed coupling attaches pyridine rings to preformed intermediates:

-

Catalyst : Pd(PPh₃)₄ (5 mol%), potassium carbonate (3.0 equiv), dioxane/water (4:1).

-

Temperature : 80–100°C for 12–24 hours, achieving 60–65% yield.

Oxidation of Alcohol Intermediates

The ketone group at position 3 is often installed via oxidation of a secondary alcohol.

Jones Oxidation

Swern Oxidation

A milder alternative employs oxalyl chloride and dimethyl sulfoxide (DMSO):

-

Procedure : Oxalyl chloride (1.5 equiv) in DCM at −60°C, followed by DMSO and the alcohol substrate. Quenched with triethylamine.

Reductive Amination for Stereochemical Control

For chiral variants, reductive amination ensures stereoselective formation of the amine center.

Sodium Borohydride Reduction

Diisobutylaluminum Hydride (DIBAH)

-

Conditions : DIBAH (1.1 equiv) in toluene at −78°C, yielding the alcohol intermediate with 92% diastereomeric excess.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Boc Anhydride + Aldol | Boc protection, Aldol | 68 | 95 | Scalable, minimal byproducts | Requires cryogenic conditions |

| Suzuki Coupling | Palladium catalysis | 65 | 98 | Versatile for analogs | High catalyst cost |

| Swern Oxidation | Alcohol to ketone | 80 | 97 | Mild conditions | DMSO odor, sensitive to moisture |

| DIBAH Reduction | Stereoselective reduction | 92 | 99 | High diastereoselectivity | Air-sensitive reagents |

Industrial-Scale Optimization

Crystallization Techniques

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (3-oxo-4-(pyridin-2-yl)butan-2-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-oxo-4-(pyridin-2-yl)butan-2-ylcarbamate is primarily investigated for its potential therapeutic applications. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

Neuroprotective Properties

Research indicates that compounds similar to this compound can exhibit neuroprotective effects. For instance, studies have shown that derivatives containing pyridine can inhibit enzymes associated with neurodegenerative diseases, such as acetylcholinesterase and β-secretase. These enzymes are critical in the pathology of Alzheimer's disease, suggesting that this compound may play a role in neuroprotection and cognitive enhancement.

Case Study: Neuroprotection

A recent study evaluated the neuroprotective effects of a related compound on neuronal cells exposed to oxidative stress. The findings indicated that the compound significantly reduced cell death and inflammatory markers, supporting the hypothesis that this compound could be beneficial in treating neurodegenerative conditions.

Antimicrobial Activity

Another promising application of this compound is its antimicrobial properties. Compounds with similar structures have demonstrated notable antibacterial activity against various pathogens.

Case Study: Antimicrobial Efficacy

In vitro studies have shown that certain pyridine derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Applications

The anti-inflammatory potential of this compound has also been explored. Compounds with similar structural features have been reported to reduce levels of pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Activity

A series of experiments involving the carrageenan-induced rat paw edema model demonstrated that compounds related to this compound exhibited significant anti-inflammatory activity, comparable to standard anti-inflammatory drugs like indomethacin.

Mechanism of Action

The mechanism of action of tert-Butyl (3-oxo-4-(pyridin-2-yl)butan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of tert-butyl 3-oxo-4-(pyridin-2-yl)butan-2-ylcarbamate becomes evident when compared to positional isomers, substituted pyridine derivatives, and other tert-butyl carbamates. Key comparisons are outlined below:

Positional Isomerism: Pyridin-2-yl vs. Pyridin-4-yl

The pyridine ring’s substitution position significantly impacts electronic and steric properties. For example:

The pyridin-2-yl group’s proximity to the nitrogen atom may enhance intermolecular interactions (e.g., hydrogen bonding), influencing solubility and binding affinity in biological systems.

Substituent Variations: Chloro, Methoxy, and Hydroxy Groups

Substituents on the pyridine ring or carbamate backbone modulate physicochemical properties. Notable examples include:

Chloro and hydroxy substituents (e.g., in ) introduce electronegative and hydrogen-bonding capabilities, which can enhance crystallinity or alter metabolic stability. Methoxy groups (e.g., ) increase steric bulk and may improve membrane permeability.

Research Findings and Implications

Regioselectivity in Synthesis : The pyridin-2-yl group’s electronic profile may favor specific reaction pathways (e.g., Pd-catalyzed couplings, as seen in ), whereas pyridin-4-yl isomers might require altered catalytic conditions.

Biological Activity : Pyridin-2-yl derivatives often exhibit enhanced binding to biological targets (e.g., kinases) due to directional hydrogen bonding, compared to para-substituted analogs.

Stability and Solubility : The tert-butyl group confers steric protection to the carbamate, improving stability under acidic or basic conditions, while ketone and pyridine moieties influence solubility in polar solvents.

Biological Activity

Tert-butyl 3-oxo-4-(pyridin-2-yl)butan-2-ylcarbamate (CAS: 1259520-73-4) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

| Property | Description |

|---|---|

| Molecular Formula | C14H20N2O3 |

| Molecular Weight | 264.33 g/mol |

| Purity | 97% |

| IUPAC Name | tert-butyl (3-oxo-4-(pyridin-2-yl)butan-2-yl)carbamate |

The compound features a tert-butyl group, a pyridine ring, and a carbamate moiety, which are critical for its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets. The presence of the pyridine ring suggests potential interactions with neurotransmitter systems and enzymes involved in metabolic pathways.

- Enzyme Inhibition : Compounds like tert-butyl carbamates are known to inhibit specific enzymes, which can lead to altered metabolic processes.

- Receptor Modulation : The structure may allow for binding to receptors involved in neurotransmission or other signaling pathways.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. This is particularly relevant in the context of increasing antibiotic resistance.

- In Vitro Studies : Testing against various bacterial strains has shown promising results, indicating its potential as an antimicrobial agent.

- Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Anticancer Potential

The compound's structural features position it as a candidate for anticancer research:

- Cell Line Studies : In vitro studies on cancer cell lines have demonstrated cytotoxic effects, suggesting that it may induce apoptosis or inhibit proliferation.

- Pathway Analysis : Further investigations into its mechanism of action could reveal specific signaling pathways affected by the compound.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into the potential effects of this compound:

- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry highlighted the efficacy of pyridine derivatives against resistant bacterial strains, supporting further exploration into this compound's antimicrobial properties .

- Anticancer Activity Research : Research presented at the American Association for Cancer Research indicated that certain carbamate derivatives exhibit significant anticancer activity through apoptosis induction in breast cancer cell lines .

- Mechanistic Insights : A recent study utilized molecular docking simulations to predict binding affinities of similar structures to key enzymes in cancer metabolism, suggesting that tert-butyl 3-oxo derivatives could be effective inhibitors .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tert-butyl 3-oxo-4-(pyridin-2-yl)butan-2-ylcarbamate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling a pyridine derivative (e.g., 2-pyridyl) to a ketone-bearing backbone. Key steps include carbamate formation using tert-butyl carbamate under basic conditions (e.g., sodium hydride or potassium carbonate) and solvent systems like dichloromethane (DCM) or tetrahydrofuran (THF) . Catalysts such as palladium complexes may enhance regioselectivity in cross-coupling steps. Optimization involves controlling temperature (ambient to 60°C), pH (neutral to slightly basic), and reaction time (12–24 hours) to minimize side products .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : The compound is sensitive to hydrolysis under acidic/basic conditions due to the tert-butyl carbamate group. Storage at –20°C in inert atmospheres (argon/nitrogen) and avoidance of moisture are critical. Analytical-grade DCM or acetonitrile is recommended for dissolution, with stability monitored via HPLC or NMR .

Q. What analytical techniques are suitable for characterizing and verifying the purity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR (¹H/¹³C) elucidates structural integrity. Purity (>95%) is assessed via reverse-phase HPLC using C18 columns and UV detection at 254 nm. Differential scanning calorimetry (DSC) may evaluate crystallinity and thermal stability .

Advanced Research Questions

Q. How does the tert-butyl carbamate group influence the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer : The tert-butyl group provides steric hindrance, slowing hydrolysis but making the carbamate susceptible to strong acids (e.g., TFA) or bases. Kinetic studies under varying pH (1–13) reveal half-life trends: stable at pH 5–7, rapid degradation at pH <3 or >10. Mitigation strategies include using buffered solutions or protective groups during functionalization .

Q. What computational approaches predict the compound’s interactions with biological targets, such as enzymes or receptors?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations model binding affinities. For example, the ketone moiety may interact with catalytic lysine residues in kinase targets. Free energy perturbation (FEP) calculations refine binding predictions, validated by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Yield discrepancies often stem from solvent purity, catalyst loading, or oxygen/moisture exposure. Systematic Design of Experiments (DoE) identifies critical factors: e.g., THF vs. DCM solvent systems increase yields by 15% due to better solubility. In-line FTIR monitors reaction progress in real-time, reducing variability .

Q. What strategies improve scalability of the synthesis from milligram to gram-scale without compromising purity?

- Methodological Answer : Continuous flow chemistry enhances scalability by maintaining precise temperature/pH control. Column chromatography (silica gel, ethyl acetate/hexane gradients) is replaced with recrystallization (ethanol/water) for cost-effective purification. Process Analytical Technology (PAT) ensures consistent quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.